molecular formula C10H18O5 B14570910 Ethyl 2,2-diethoxy-3-oxobutanoate CAS No. 61699-45-4

Ethyl 2,2-diethoxy-3-oxobutanoate

Cat. No.: B14570910
CAS No.: 61699-45-4
M. Wt: 218.25 g/mol
InChI Key: JHWPKIFXYCEEKU-UHFFFAOYSA-N
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Description

Ethyl 2,2-diethoxy-3-oxobutanoate is a β-keto ester characterized by two ethoxy substituents at the 2-position and a ketone group at the 3-position. This structure confers unique reactivity, particularly in nucleophilic additions and cyclization reactions, making it valuable in synthetic organic chemistry for constructing heterocycles or complex carbonyl derivatives.

Properties

CAS No.

61699-45-4

Molecular Formula

C10H18O5

Molecular Weight

218.25 g/mol

IUPAC Name

ethyl 2,2-diethoxy-3-oxobutanoate

InChI

InChI=1S/C10H18O5/c1-5-13-9(12)10(8(4)11,14-6-2)15-7-3/h5-7H2,1-4H3

InChI Key

JHWPKIFXYCEEKU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(=O)C)(OCC)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2,2-diethoxy-3-oxobutanoate can be synthesized through the alkylation of ethyl acetoacetate. The process involves the reaction of ethyl acetoacetate with diethyl carbonate in the presence of a strong base such as sodium ethoxide. The reaction proceeds via the formation of an enolate intermediate, which then undergoes alkylation to yield the desired product .

Industrial Production Methods: Industrial production of this compound typically follows the same synthetic route as described above. The process is scaled up by optimizing reaction conditions such as temperature, pressure, and concentration of reactants to ensure high yield and purity. Continuous flow reactors may be employed to enhance efficiency and control over the reaction parameters .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2,2-diethoxy-3-oxobutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethyl 2,2-diethoxy-3-oxobutanoate finds applications in various scientific research fields, including:

Chemistry:

Biology:

Medicine:

Industry:

Mechanism of Action

The mechanism of action of ethyl 2,2-diethoxy-3-oxobutanoate primarily involves its reactivity as an enolate precursor. The compound can form enolate ions under basic conditions, which then participate in various nucleophilic addition and substitution reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Key structural analogs include:

Compound Name Substituents (Positions) Molecular Formula Key Properties/Applications
Ethyl 2,2-diethoxy-3-oxobutanoate 2,2-diethoxy, 3-oxo C₉H₁₆O₅ β-keto ester reactivity, potential for cyclization
Methyl 2,2-dimethyl-3-oxobutanoate () 2,2-dimethyl, 3-oxo C₇H₁₂O₃ Commercial availability (99% purity), used as a precursor in alkylation/acylation
Ethyl 2-[(2,6-dimethylphenyl)-hydrazono]-3-oxobutanoate () 2-hydrazono, 3-oxo C₁₄H₁₈N₂O₃ Crystalline stability (monoclinic P21/c), intermolecular C–H⋯O hydrogen bonds
Methyl 2-benzoylamino-3-oxobutanoate () 2-benzoylamino, 3-oxo C₁₂H₁₃NO₄ Reactivity in condensation with aryl amines to form enamino esters

Key Observations :

  • Substituent Effects: The diethoxy groups in this compound likely enhance steric hindrance and electron-donating effects compared to methyl or hydrazono substituents in analogs. This could slow nucleophilic attacks at the β-keto position but improve solubility in non-polar solvents.
Spectroscopic and Crystallographic Data
  • Crystal Packing: Ethyl 2-[(2,6-dimethylphenyl)-hydrazono]-3-oxobutanoate () adopts a monoclinic lattice (space group P21/c) with two independent molecules per asymmetric unit. Its hydrogen-bonding network (N–H⋯O, R = 0.043) contrasts with the diethoxy analog, where ethoxy groups may disrupt such packing .
  • NMR Trends: Methyl (S)-3,3-dimethyl-2-(methylamino)butanoate hydrochloride () shows characteristic δ 3.79 (s, OCH₃) and δ 1.02 (s, C(CH₃)₃). For this compound, analogous signals for ethoxy (δ ~1.2–1.4, t; δ ~3.5–4.0, q) and ketone (δ ~2.5–3.0) groups are expected .

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